molecular formula C6H8O2 B583027 2-Hexenal, 5-oxo-, (E)- (9CI) CAS No. 151261-60-8

2-Hexenal, 5-oxo-, (E)- (9CI)

Cat. No.: B583027
CAS No.: 151261-60-8
M. Wt: 112.128
InChI Key: SIOQUMKWEOMJKW-NSCUHMNNSA-N
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Description

Properties

CAS No.

151261-60-8

Molecular Formula

C6H8O2

Molecular Weight

112.128

IUPAC Name

(E)-5-oxohex-2-enal

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-3,5H,4H2,1H3/b3-2+

InChI Key

SIOQUMKWEOMJKW-NSCUHMNNSA-N

SMILES

CC(=O)CC=CC=O

Synonyms

2-Hexenal, 5-oxo-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Hexanal, 5-oxo-,2-(O-methyloxime)
  • CAS No.: 154474-11-0
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structure : Features a 5-oxohexanal backbone modified with an O-methyloxime group at position 2. The (E)-configuration indicates trans stereochemistry across the double bond.
  • Key Functional Groups : Aldehyde, ketone (oxo), and O-methyloxime, which enhance stability and alter reactivity compared to simple aldehydes .

Physicochemical Properties :

  • SMILES : CO/N=C/CCCC(=O)C

Comparison with Similar Compounds

(E)-2-Hexenal

  • Structure : A six-carbon α,β-unsaturated aldehyde with a double bond at position 2 (C₆H₁₀O).
  • Applications: Food Industry: Dominant volatile in high-quality olive oil, contributing green/almond notes (FD factors up to 2048) . Agriculture: Used as a postharvest fumigant for grapes, preserving firmness and sugar content without altering O₂/CO₂ levels . Ecology: Attracts parasitoids (e.g., Trissolcus spp.) in soybean fields, enhancing biocontrol .
  • Distinctive Feature : Lacks the 5-oxo and oxime groups, making it more volatile and reactive in LOX pathway-derived aroma synthesis .

4-Oxo-(E)-2-hexenal

  • Structure : Similar to (E)-2-hexenal but with a ketone at position 4 (C₆H₈O₂).

2-Ethyl-5-oxohexanal (CAS: 35650-55-6)

  • Structure : C₈H₁₄O₂, featuring an ethyl substituent at position 2 and a 5-oxo group.
  • Properties: Higher molecular weight (142.20 g/mol) and lipophilicity due to the ethyl group, likely reducing volatility. Potential applications in flavor chemistry, where branched-chain aldehydes contribute fruity nuances.

2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI) (CAS: 129454-99-5)

  • Structure : C₈H₁₀O₂ with conjugated diene and 6-oxo groups.
  • Properties :
    • LogP : 1.28 (indicating moderate hydrophobicity) .
    • Reactivity : Conjugated diene system enables participation in Diels-Alder reactions, useful in organic synthesis.

Ethyl 5-Oxohexanoate (CAS: 13984-57-1)

  • Structure: C₈H₁₄O₃, an ester derivative of 5-oxohexanoic acid.
  • Properties :
    • Boiling Point : Predicted to be higher than aldehydes due to ester functionality.
    • Applications : Used in fragrances and flavorings, where ester groups provide fruity aromas with enhanced stability .
  • Key Difference : Esterification eliminates aldehyde reactivity, making it less suitable for biocidal applications but ideal for controlled release in products.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Hexenal, 5-oxo-, (E)- (9CI) 154474-11-0 C₇H₁₃NO₂ 143.18 Aldehyde, oxime, ketone Agrochemical intermediates
(E)-2-Hexenal 6728-26-3 C₆H₁₀O 98.14 α,β-unsaturated aldehyde Food aroma, fumigant
4-Oxo-(E)-2-hexenal N/A C₆H₈O₂ 112.13 Aldehyde, ketone Insect defense
2-Ethyl-5-oxohexanal 35650-55-6 C₈H₁₄O₂ 142.20 Branched aldehyde, ketone Flavor chemistry
2,4-Heptadienal, 2-methyl-6-oxo- 129454-99-5 C₈H₁₀O₂ 138.07 Conjugated diene, ketone Organic synthesis
Ethyl 5-oxohexanoate 13984-57-1 C₈H₁₄O₃ 158.19 Ester, ketone Fragrances, stabilizers

Research Findings and Implications

  • Biological Activity: The oxime group in 2-Hexenal, 5-oxo-, (E)- (9CI) may confer unique interactions with enzymes or receptors, distinguishing it from simpler aldehydes.
  • Synthetic Utility: Compared to ethyl 5-oxohexanoate, the aldehyde group in 2-Hexenal, 5-oxo- allows for further derivatization (e.g., condensation reactions) in pharmaceutical synthesis.
  • Ecological Roles : While (E)-2-hexenal serves as a plant defense compound, 4-oxo-(E)-2-hexenal in insects highlights evolutionary divergence in aldehyde utilization for predator deterrence .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (E)-2-hexenal in plant tissues or storage environments?

  • Methodology: Use headspace gas chromatography (HS-GC) with capillary columns (e.g., DB-1, SE-54) to measure volatile concentrations. Calibrate with certified standards and account for compound absorption by packaging materials (e.g., plastic films) and biological samples. Validate with gas chromatography-mass spectrometry (GC-MS) for structural confirmation .

Q. What is the minimum effective concentration of (E)-2-hexenal required to inhibit postharvest mold growth in fruits?

  • Methodology: In vitro studies suggest ≥0.5 µmol·L⁻¹ inhibits Botrytis cinerea. For in vivo applications (e.g., grapes), apply initial headspace concentrations of 2.5–4.2 µmol·L⁻¹ via fumigation, monitored over 14 days. Adjust for absorption rates by fruit and packaging materials using iterative GC sampling .

Q. How does (E)-2-hexenal influence volatile organic compound (VOC) profiles in plant tissues?

  • Methodology: Combine headspace solid-phase microextraction (HS-SPME) with GC-MS to profile aldehydes, alcohols, and esters. Use electronic nose (E-nose) systems for pattern recognition and differentiation of treatment effects across plant varieties (e.g., jujube cultivars) .

Advanced Research Questions

Q. What statistical models are suitable for assessing (E)-2-hexenal’s efficacy in field trials with variable ecological parameters?

  • Methodology: Apply generalized linear mixed models (GLMMs) with binomial distributions to account for nested random effects (e.g., plots within fields). Include covariates like egg density or predator abundance. Use likelihood ratio tests to evaluate treatment interactions over time .

Q. How can experimental designs address the temporal decline of (E)-2-hexenal’s bioactivity during long-term storage?

  • Methodology: Implement repeated fumigation cycles (e.g., 4-week intervals) and measure absorption kinetics using HS-GC. Compare containers with/without fruit to differentiate absorption by produce vs. packaging. Optimize dosing based on half-life calculations .

Q. What mechanisms underlie (E)-2-hexenal’s role in induced plant resistance against pathogens?

  • Methodology: Conduct transcriptomic analysis (RNA-seq) on treated plants (e.g., rice) to identify upregulated defense genes (e.g., OsHPL2). Validate with knockout mutants and assess bacterial blight resistance via lesion length measurements .

Q. How does (E)-2-hexenal interact with olfactory receptor neurons in insect behavior studies?

  • Methodology: Use single-sensillum recordings to map neuronal responses to (E)-2-hexenal in insect antennae (e.g., bed bugs). Pair with behavioral assays (e.g., Y-tube olfactometers) to correlate electrophysiological data with repellency or attraction .

Methodological Challenges and Solutions

Q. How to resolve contradictions in (E)-2-hexenal’s dual role as a mold inhibitor and stimulant?

  • Approach: Conduct dose-response assays across species (e.g., strawberries vs. grapes). Measure fungal growth kinetics in vitro and in vivo, controlling for host-specific absorption rates and VOC metabolism .

Q. What protocols ensure safe handling of (E)-2-hexenal in laboratory settings?

  • Guidelines: Use fume hoods for fumigation setups. Store compounds in airtight containers away from oxidizers. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Follow UN3295 regulations for flammable liquid transport .

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